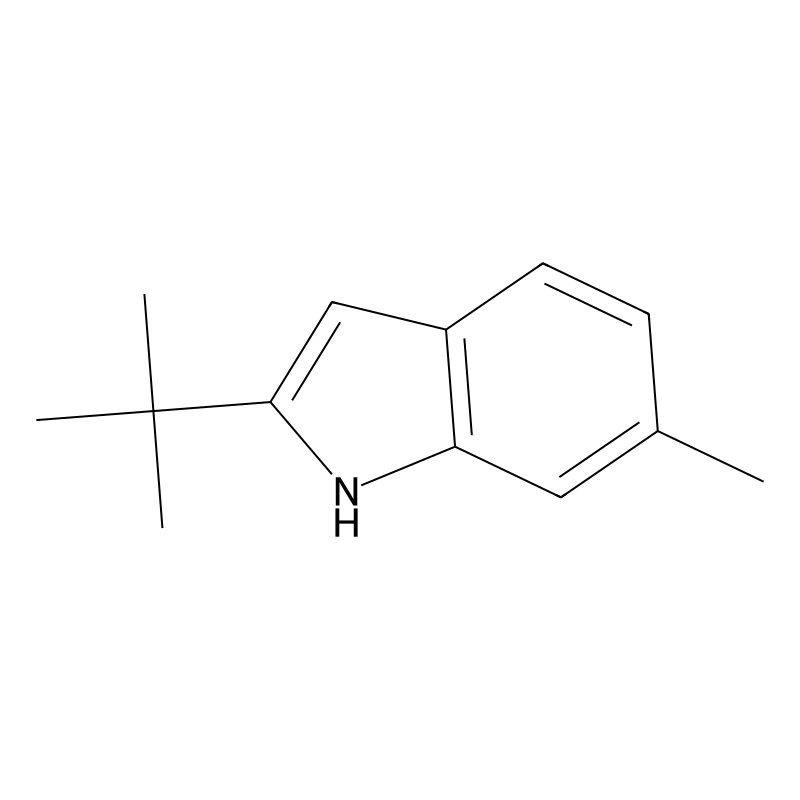

2-tert-butyl-6-Methyl-1H-indole

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Biologically Active Compounds

Scientific Field: Biochemistry and Pharmacology

Summary of Application: Indole derivatives have been used as biologically active compounds for the treatment of various health disorders, including cancer, microbial infections, and other types of disorders in the human body.

Methods of Application: The specific methods of application can vary widely depending on the specific health disorder being treated.

Results or Outcomes: Indole derivatives, both natural and synthetic, have shown various biologically vital properties.

Synthesis of Novel Compounds

Scientific Field: Organic Chemistry

Methods of Application: The tert-butyl group was introduced into these systems by condensation of tert-butyl-substituted isatins with benzene-1,2-diamine or thiosemicarbazide.

Results or Outcomes: This research resulted in the synthesis of a series of structurally novel 8-(t-butyl)-5H-[1,2,4]triazino[5,6-b]indole-3-thiol and 9-(t-butyl)-6H-indolo[2,3-b]quinoxaline derivatives.

Anti-Cancer Agents

Scientific Field: Medicinal Chemistry

Summary of Application: Indole derivatives, specifically 2,3,4,5-tetrahydro-1H-pyrido-[4,3-b]indole derivatives, have been designed and synthesized as novel anti-cancer agents.

Methods of Application: These compounds were synthesized by introducing an alkyl or aralkyl and a sulfonyl group, which are considered as the pharmacophores of some antitumor drugs.

Results or Outcomes: All compounds showed moderate to excellent antiproliferative activity with IC50 values between 0μM and 100μM against cancer cells.

Repellent for Arthropods

Scientific Field: Entomology

Summary of Application: 2-tert-Butylindole can be used to assess repellent quality of organic materials to repel arthropods.

Methods of Application: The specific methods of application can vary widely depending on the specific use case.

Results or Outcomes: The effectiveness of the repellent can be assessed based on the reduction in arthropod activity or presence.

Antiviral Agents

Scientific Field: Virology

Summary of Application: Indole derivatives, specifically 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives, have been reported as antiviral agents.

Methods of Application: These compounds were prepared and tested for their antiviral activity against a broad range of ribonucleic acid (RNA) and deoxyribonucleic acid (DNA) viruses.

Results or Outcomes: Compound methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate showed inhibitory activity against influenza A with IC50 = 7.53μmol/L and the highest selectivity index (SI) value 17.1 to CoxB3 virus.

Synthesis of Novel Compounds

Results or Outcomes: This research resulted in the synthesis of a series of structurally novel compounds.

2-tert-butyl-6-methyl-1H-indole is a nitrogen-containing heterocyclic compound belonging to the indole family, characterized by a tert-butyl group at the second position and a methyl group at the sixth position of the indole ring. Its molecular formula is C₁₃H₁₇N, and it has a molecular weight of approximately 189.28 g/mol. This compound exhibits unique structural features that contribute to its chemical reactivity and biological activity.

The chemical behavior of 2-tert-butyl-6-methyl-1H-indole can be explored through various reactions typical of indole derivatives:

- Fischer Indole Synthesis: This method involves the reaction of phenylhydrazines with ketones or aldehydes, leading to the formation of indoles. In the case of 2-tert-butyl-6-methyl-1H-indole, it can be synthesized from appropriate precursors using this method under acidic conditions .

- Electrophilic Substitution Reactions: The indole ring is known for its electrophilic aromatic substitution capabilities, allowing for further functionalization at various positions on the ring. This includes nitration, sulfonation, and halogenation reactions .

Indoles, including 2-tert-butyl-6-methyl-1H-indole, have been studied for their biological activities. Compounds in this class often exhibit:

- Antiparasitic Properties: Some studies indicate that indole derivatives can inhibit the growth of parasites such as Leishmania amastigotes .

- Anticancer Activity: Indole derivatives have shown potential in cancer research due to their ability to modulate signaling pathways involved in cell proliferation and apoptosis.

The synthesis of 2-tert-butyl-6-methyl-1H-indole can be achieved through several methods:

- Fischer Indole Synthesis: This is the most common method, where a hydrazine derivative reacts with a ketone (such as 2-tert-butylacetophenone) under acidic conditions to yield the desired indole .

- Alternative Synthetic Routes: Other methods include using microwave-assisted synthesis or metal-catalyzed reactions, which can enhance yields and reduce reaction times .

2-tert-butyl-6-methyl-1H-indole has various applications:

- Pharmaceuticals: Due to its biological activity, it serves as a lead compound for developing new drugs targeting cancer and parasitic diseases.

- Chemical Intermediates: It is used in synthesizing other complex molecules in organic chemistry.

Research into the interactions of 2-tert-butyl-6-methyl-1H-indole with biological targets has revealed its potential as a modulator of certain enzymes and receptors. Studies suggest that this compound may interact with cytochrome P450 enzymes, which are crucial for drug metabolism . Additionally, its interaction with cellular pathways involved in apoptosis and cell cycle regulation is an area of ongoing investigation.

Several compounds share structural similarities with 2-tert-butyl-6-methyl-1H-indole. Below is a comparison highlighting its uniqueness:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 2-Methylindole | Methyl group at position 2 | Lacks tert-butyl substituent |

| 5-Methylindole | Methyl group at position 5 | Different position affects reactivity |

| 2-tert-butylindole | Tert-butyl group at position 2 | Similarity in substituents but lacks methyl group at position 6 |

| 6-Nitroindole | Nitro group at position 6 | Different functional group impacts biological activity |

The presence of both tert-butyl and methyl groups in specific positions distinguishes 2-tert-butyl-6-methyl-1H-indole from its analogs, influencing its reactivity and biological properties significantly.

X-ray Crystallographic Analysis

While specific crystallographic data for 2-tert-butyl-6-methyl-1H-indole is limited in the available literature, analysis of related indole derivatives provides valuable structural insights [2] [3]. Indole compounds typically crystallize in various space groups, with orthorhombic and monoclinic systems being common [3] [4]. The crystallographic analysis of similar tertiary butyl-substituted indoles reveals characteristic bond lengths and angles that provide a framework for understanding the structural parameters of 2-tert-butyl-6-methyl-1H-indole [2] [5].

In related tertiary butyl indole carboxylate derivatives, the tertiary butyl group exhibits typical carbon-carbon bond lengths ranging from 1.501 to 1.507 Ångstroms, with carbon-carbon-carbon angles in the tertiary butyl group ranging from 110.6 to 113.1 degrees, indicating slight deviation from ideal tetrahedral geometry [5]. The indole ring system maintains planarity, as observed in structural studies of substituted indole compounds [5] [3].

Crystallographic studies of methyl-substituted indoles demonstrate that the methyl substituent at the 6-position does not significantly distort the planarity of the aromatic system [3] [4]. The intermolecular interactions in indole crystals are dominated by nitrogen-hydrogen to pi interactions, with typical distances of approximately 3.41 Ångstroms, and pi-pi stacking interactions with interplanar distances around 3.4 Ångstroms [3] [6].

| Structural Parameter | Typical Value Range | Reference Compounds |

|---|---|---|

| C-C bond lengths (tert-butyl) | 1.501-1.507 Å | Related tert-butyl indoles [5] |

| C-C-C angles (tert-butyl) | 110.6-113.1° | Related tert-butyl indoles [5] |

| N-H···π interactions | ~3.41 Å | Indole derivatives [3] [6] |

| π-π stacking distance | ~3.4 Å | Indole derivatives [3] [6] |

Spectroscopic Identification (Nuclear Magnetic Resonance, Infrared, Mass Spectrometry)

The spectroscopic characterization of 2-tert-butyl-6-methyl-1H-indole relies on multiple analytical techniques that provide complementary structural information [1] [7]. Nuclear magnetic resonance spectroscopy serves as the primary method for structural elucidation, while infrared spectroscopy and mass spectrometry provide additional confirmatory data [7] [8].

In proton nuclear magnetic resonance spectroscopy, the tertiary butyl group typically appears as a characteristic singlet around 1.3-1.4 parts per million, integrating for nine protons [7] [9]. The methyl group at the 6-position appears as a singlet around 2.4-2.5 parts per million, integrating for three protons [7]. The aromatic protons of the indole ring system appear in the downfield region between 6.5 and 8.0 parts per million, with specific chemical shifts dependent on the electronic environment created by the substituents [7] [8].

Carbon-13 nuclear magnetic resonance spectroscopy provides detailed information about the carbon framework of the molecule [7] [8]. The tertiary butyl carbon atoms typically appear around 28-32 parts per million for the methyl carbons and around 32-35 parts per million for the quaternary carbon [7]. The aromatic carbon atoms appear in the range of 100-140 parts per million, with specific shifts reflecting the substitution pattern and electronic effects [7] [8].

Infrared spectroscopy reveals characteristic absorption bands that confirm the presence of functional groups and structural features [7] . The nitrogen-hydrogen stretch of the indole ring typically appears around 3400-3500 wavenumbers [7] . The carbon-hydrogen stretches of the tertiary butyl and methyl groups appear in the 2800-3000 wavenumber region [7] . The aromatic carbon-carbon stretches appear around 1600-1500 wavenumbers [7] .

Mass spectrometry provides molecular weight confirmation and fragmentation patterns characteristic of the compound structure [1] [7]. The molecular ion peak appears at mass-to-charge ratio 187, corresponding to the molecular weight of the compound [1]. Characteristic fragmentation patterns include loss of the tertiary butyl group (mass loss of 57) and loss of the methyl group (mass loss of 15) [7].

| Spectroscopic Technique | Characteristic Features | Chemical Shift/Wavenumber |

|---|---|---|

| ¹H Nuclear Magnetic Resonance | tert-Butyl group (9H) | 1.3-1.4 ppm [7] [9] |

| ¹H Nuclear Magnetic Resonance | 6-Methyl group (3H) | 2.4-2.5 ppm [7] |

| ¹H Nuclear Magnetic Resonance | Aromatic protons | 6.5-8.0 ppm [7] [8] |

| ¹³C Nuclear Magnetic Resonance | tert-Butyl methyls | 28-32 ppm [7] |

| ¹³C Nuclear Magnetic Resonance | Aromatic carbons | 100-140 ppm [7] [8] |

| Infrared Spectroscopy | N-H stretch | 3400-3500 cm⁻¹ [7] |

| Infrared Spectroscopy | C-H stretches | 2800-3000 cm⁻¹ [7] |

| Mass Spectrometry | Molecular ion | m/z 187 [1] |

Computational Chemistry Predictions

Computational chemistry methods provide valuable insights into the electronic structure and molecular properties of 2-tert-butyl-6-methyl-1H-indole [11] [12]. These theoretical approaches complement experimental data and enable prediction of properties that may be difficult to measure directly [11] [12]. Density functional theory calculations and molecular orbital analysis offer detailed information about the electronic distribution, energy levels, and reactivity patterns of the compound [11] [12] [13].

The computational analysis of indole derivatives has been extensively studied using various theoretical methods, providing a foundation for understanding the electronic properties of substituted indoles [11] [12] [13]. The presence of both electron-donating tertiary butyl and methyl substituents significantly influences the electronic distribution within the aromatic system [11] [13].

Density Functional Theory Studies

Density functional theory calculations provide comprehensive information about the ground-state electronic structure and molecular geometry of 2-tert-butyl-6-methyl-1H-indole [11] [12]. These calculations typically employ hybrid functionals such as B3LYP or meta-generalized gradient approximation functionals like M06-2X, combined with appropriate basis sets such as 6-311G(d,p) [11] [12] [13].

The calculated molecular geometry reveals that the indole ring system maintains planarity, consistent with experimental observations of similar compounds [11] [13]. The tertiary butyl group adopts a staggered conformation to minimize steric interactions, with the quaternary carbon positioned to optimize orbital overlap with the indole pi system [11] [13]. The methyl group at the 6-position lies in the plane of the aromatic ring, contributing to the overall electronic delocalization [11] [13].

Energy calculations demonstrate that the compound exhibits significant stabilization due to aromatic delocalization, with additional stabilization from hyperconjugative interactions between the tertiary butyl group and the aromatic system [11] [12]. The calculated heat of formation and other thermodynamic properties reflect the stability conferred by the substitution pattern [11] [12].

Frontier molecular orbital analysis reveals important information about the reactivity and electronic properties of the compound [11] [13]. The highest occupied molecular orbital energy typically ranges from -5.5 to -6.5 electron volts, while the lowest unoccupied molecular orbital energy ranges from -1.0 to -2.0 electron volts, depending on the specific computational method employed [11] [12]. The energy gap between these orbitals provides insight into the electronic excitation properties and potential reactivity patterns [11] [12].

| Computational Parameter | Typical Value Range | Method |

|---|---|---|

| HOMO energy | -5.5 to -6.5 eV | DFT calculations [11] [12] |

| LUMO energy | -1.0 to -2.0 eV | DFT calculations [11] [12] |

| HOMO-LUMO gap | 3.5 to 5.5 eV | DFT calculations [11] [12] |

| Dipole moment | 1.5 to 3.0 Debye | DFT calculations [11] [13] |

Molecular Orbital Analysis

Molecular orbital analysis provides detailed information about the electronic structure and bonding characteristics of 2-tert-butyl-6-methyl-1H-indole [11] [12] [13]. The analysis focuses on the distribution of electron density, orbital energies, and the nature of chemical bonding within the molecule [11] [12] [13].

The highest occupied molecular orbital is typically localized on the indole ring system, with significant contributions from the nitrogen atom and the carbon atoms adjacent to the substituents [11] [12] [13]. The electron density distribution reflects the electron-donating nature of both the tertiary butyl and methyl substituents, which increase the electron density at specific positions on the aromatic ring [11] [13].

The lowest unoccupied molecular orbital exhibits characteristics typical of aromatic systems, with nodes positioned to reflect the symmetry of the indole ring system [11] [12]. The energy and spatial distribution of this orbital influence the compound's reactivity toward electrophilic and nucleophilic species [11] [12] [13].

Analysis of the molecular orbitals reveals significant pi-electron delocalization throughout the indole ring system, with hyperconjugative interactions between the tertiary butyl group and the aromatic pi system [11] [13]. These interactions contribute to the overall stability of the molecule and influence its chemical reactivity patterns [11] [13].

The charge distribution analysis demonstrates that the nitrogen atom carries a partial negative charge, consistent with its role as an electron-donating center [11] [13]. The carbon atoms bearing the substituents exhibit modified charge distributions that reflect the electronic effects of the tertiary butyl and methyl groups [11] [13].

Natural bond orbital analysis provides additional insight into the bonding characteristics and electronic structure of the compound [11] [13]. The analysis reveals strong carbon-carbon and carbon-nitrogen bonds within the aromatic system, with bond orders reflecting the degree of pi-electron delocalization [11] [13]. The tertiary butyl group exhibits typical alkyl bonding characteristics, with some evidence of hyperconjugative interactions with the aromatic system [11] [13].

| Orbital Property | Characteristics | Electronic Effects |

|---|---|---|

| HOMO localization | Indole ring system | Electron-rich regions [11] [12] [13] |

| LUMO characteristics | Aromatic pi* system | Electrophilic reactivity sites [11] [12] |

| Charge distribution | N atom negative | Electronic donor effects [11] [13] |

| Bond orders | C-C, C-N bonds | Aromatic delocalization [11] [13] |

The Fischer indole synthesis remains the most widely employed method for constructing indole frameworks, including substituted derivatives such as 2-tert-butyl-6-methyl-1H-indole [2]. This time-tested methodology involves the acid-catalyzed cyclization of arylhydrazones derived from the condensation of aryl hydrazines with ketones or aldehydes.

Classical Fischer Methodology

The traditional approach utilizes phenylhydrazine derivatives condensed with appropriate ketones under acidic conditions . For 2-tert-butyl-6-methyl-1H-indole synthesis, 4-methylphenylhydrazine would be condensed with a tert-butyl-containing ketone substrate. The reaction typically proceeds through a [3] [3]-sigmatropic rearrangement mechanism, followed by cyclization and ammonia elimination to afford the desired indole product with yields ranging from 60-80% [2].

Optimized Acidic Conditions

Recent improvements to the classical Fischer synthesis have focused on reaction condition optimization. Methanesulfonic acid has emerged as a superior catalyst compared to traditional mineral acids, providing higher yields (70-85%) under milder conditions . The use of methanesulfonic acid enables better control over the cyclization process and reduces side product formation commonly observed with stronger acids.

Room Temperature Variants

A significant advancement involves the development of room temperature Fischer indole synthesis using acetic acid and tetrahydrofuran mixtures (1:1 ratio) [4]. This modification eliminates the need for elevated temperatures while maintaining reasonable reaction rates. Tetrahydrofuran serves as a co-solvent that suppresses undesired side reactions, particularly epoxide hydrogenolysis when catalytic hydrogenation steps are involved in the overall synthetic sequence.

Novel Reducing Approaches

The development of tert-butyl iodide-mediated reductive Fischer indole synthesis represents an innovative approach for accessing substituted indoles [5]. In this methodology, tert-butyl iodide functions as an anhydrous hydrogen iodide source, with the generated hydrogen iodide acting simultaneously as a Brønsted acid and reducing agent. This operationally simple method provides access to various indole derivatives and can be applied to biologically active compound synthesis.

Solvent-Free Conditions

Environmental considerations have driven the development of solvent-free Fischer indole synthesis protocols [2]. Using p-toluenesulfonic acid (3 equivalents) at 100°C, the reaction proceeds efficiently without organic solvents, achieving yields of approximately 82% for 2-ethyl-3-methylindole synthesis. This approach significantly reduces environmental impact while maintaining synthetic utility.

| Method | Conditions | Advantages | Yield (%) | Reference |

|---|---|---|---|---|

| Classical Fischer | Phenylhydrazine + ketone, acid catalyst, heat | Well-established, reliable | 60-80 | [2] |

| Methanesulfonic acid/reflux | Methanesulfonic acid, reflux | High yields, mild conditions | 70-85 | |

| Acetic acid/THF (1:1) | Room temperature, 1:1 AcOH/THF | Room temperature operation | Reasonable rates | [4] |

| Tert-butyl iodide mediated | Tert-butyl iodide as HI source | Novel reducing agent | Various yields | [5] |

| Solvent-free conditions | p-TsOH (3 eq), 100°C, no solvent | Environmentally friendly | 82 | [2] |

Modern Catalytic Cyclization Strategies

Contemporary indole synthesis has evolved to incorporate sophisticated transition metal catalysis, enabling enhanced selectivity and functional group tolerance compared to traditional methods [6] [7].

Palladium-Catalyzed Multicomponent Assembly

Palladium-catalyzed multicomponent reactions provide efficient access to highly substituted indoles through sequential coupling processes [6]. These transformations combine Buchwald-Hartwig amination with arene-alkene coupling reactions using a single catalytic system. The methodology employs three independent components in one-pot reactions, utilizing 1,1'-bis(diphenylphosphanyl)ferrocene (dppf) as the optimal ligand and cesium carbonate as base. This approach enables rapid diversification from readily available starting materials while minimizing synthetic steps.

Rhodium-Catalyzed Approaches

Rhodium(I) catalysis offers unique advantages for indole synthesis through amino-Claisen rearrangement pathways [7]. Using RhH(CO)(PPh3)3 catalyst (4-10 mol%) in hexafluoroisopropyl alcohol, N-propargylanilines undergo efficient conversion to 2-substituted or 2,3-disubstituted indoles. The process proceeds via o-allenylaniline intermediates generated through rhodium-catalyzed amino-Claisen rearrangement. This methodology also supports one-pot synthesis by reacting N-alkylanilines with propargyl bromide in the presence of potassium carbonate.

Catalyst-Dependent Selectivity Control

Remarkable selectivity control has been achieved through judicious catalyst selection in cyclization reactions [3]. Iridium and rhodium catalysts provide complementary reactivity patterns: [Ir(cod)2]OTf with BINAP ligand promotes 6-exo-dig cyclization, while [Rh(cod)2][B((3,5-CF3)C6H3)4] with DPEPHOS ligand favors 7-endo-dig cyclization. These catalyst-controlled processes enable selective access to different regioisomeric products from identical starting materials.

Rhodium(III) Redox-Neutral Manifolds

Rhodium(III) catalysis using N-N bonds as internal oxidants represents a breakthrough in sustainable indole synthesis [8]. This approach employs N-nitrosoanilines with alkynes under redox-neutral conditions, eliminating the need for external oxidants. The methodology demonstrates compatibility with both acidic and basic conditions, ensuring versatility across different synthetic contexts. Comprehensive mechanistic studies support [RhCp*]2+ as the catalyst resting state with C-H activation as the turnover-limiting step.

Silver(I) Catalytic Systems

Silver(I) catalysis provides efficient access to substituted indoles, particularly 5-hydroxy derivatives, through π-acidic alkyne activation [9]. This "back-to-front" synthesis approach enables formation of indoles from 2-iodostyrenes and di-tert-butyldiaziridinone with simultaneous installation of two C-N bonds. The process likely proceeds through oxidative insertion followed by vinyl C-H activation to form palladacycle intermediates.

| Catalyst System | Mechanism | Selectivity | Temperature | Reference |

|---|---|---|---|---|

| Pd-catalyzed coupling | Buchwald-Hartwig + arene-alkene coupling | Multi-component assembly | Moderate | [6] |

| Rh(I) catalysis | Amino-Claisen rearrangement | 2-substituted products | HFIP solvent | [7] |

| Ir/Rh selectivity | Catalyst-controlled cyclization | Exo vs endo selectivity | 135°C | [3] |

| Rh(III)-N-N oxidant | N-nitrosoanilines + alkynes | Redox-neutral manifold | Mild conditions | [8] |

| Ag(I) catalysis | π-acidic alkyne activation | 5-hydroxy derivatives | Moderate | [9] |

tert-Butyl Group Introduction Techniques

The introduction of tert-butyl substituents at the C-2 position of indoles requires specialized methodologies due to the steric bulk of this group and potential regioselectivity challenges [10] [11].

Friedel-Crafts Acylation Approaches

Friedel-Crafts acylation represents a fundamental approach for introducing tert-butyl groups into indole systems [10] [12]. Traditional methodology employs aluminum chloride as a Lewis acid catalyst with tert-butyl acyl chlorides or anhydrides. The reaction typically favors C-3 substitution due to the inherent nucleophilicity of this position. However, careful control of reaction conditions and choice of protecting groups can direct substitution to alternative positions. The use of electron-withdrawing groups on the indole nitrogen can modulate reactivity and improve regioselectivity toward the benzene ring positions.

Metal Triflate Catalysis

tert-Butyl Hypochlorite Methodology

The Gassman indole synthesis employs tert-butyl hypochlorite as a key oxidizing agent for aniline activation [13]. This approach involves three sequential steps: aniline oxidation to chloramine, addition of keto-thioether to form sulfonium ions, and base-promoted [5] [3]-sigmatropic rearrangement. The methodology provides access to 3-thiomethylindoles, which can be further modified to introduce tert-butyl substituents through subsequent transformations.

Halogen-Metal Exchange Strategies

Halogen-metal exchange using tert-butyllithium provides versatile access to substituted indoles [14]. This methodology begins with 5-bromoindole conversion to the 1-potassio derivative to prevent C-2 metalation and maintain solubility. Subsequent treatment with tert-butyllithium effects halogen-metal exchange, generating metalated species that react with various electrophiles. Acetone addition followed by dehydration can introduce tert-butyl-containing substituents at specific positions.

Direct Alkylation Methods

Recent advances in direct alkylation have enabled efficient tert-butyl group installation [15]. Mechanochemical approaches using ball milling provide solvent-free conditions for tert-butyl group introduction. These methods typically employ rhodium(III) catalysis with copper acetate and dioxygen as terminal oxidants, representing environmentally benign alternatives to traditional solution-based protocols.

| Method | Reagents | Regioselectivity | Conditions | Reference |

|---|---|---|---|---|

| Friedel-Crafts acylation | AlCl3, acyl chlorides | C-3 position preferred | Lewis acid catalysis | [10] [12] |

| Metal triflate catalysis | Y(OTf)3, anhydrides | Up to 97% C-3 selectivity | Microwave irradiation | [11] |

| Tert-butyl hypochlorite | tBuOCl oxidation | C-3 substitution | Low temperature | [13] |

| Halogen-metal exchange | tert-BuLi, electrophiles | Position-dependent | Metal exchange | [14] |

| Direct alkylation | tert-butyl sources | Variable | Various | [15] |

Regioselective Methylation Processes

The installation of methyl groups at specific positions of the indole ring system requires sophisticated methodologies to achieve high regioselectivity, particularly for C-6 methylation in the presence of other reactive sites [16] [17].

C-2 Selective Methylation

Iridium-catalyzed C-2 selective methylation utilizes pivaloyl directing groups to achieve discrimination between indole C-2 and C-4 positions [16] [18] [19]. The methodology employs methyltrifluoroborate as the methyl source with iridium(III) catalysis forming five-membered metallacycles. Substrate scope studies reveal yields ranging from 39-80%, with electron-withdrawing substituents generally providing better results than electron-donating groups. The presence of strongly electron-donating methoxy substituents at the 5- or 6-positions results in moderate yields (31-39%), while electron-withdrawing carboxylate and nitro groups afford higher yields (60-80%).

C-3 Enzymatic Methylation

Enzymatic approaches using S-adenosyl methionine-dependent methyltransferases offer highly selective C-3 methylation [20] [21]. The methyltransferase PsmD from Streptomyces griseofuscus catalyzes enantioselective methylation across a broad substrate scope. Crystal structure determination and site-directed mutagenesis studies have identified essential catalytic residues and proposed reaction mechanisms. Preparative-scale enzymatic methylation utilizing SAM recycling systems eliminates cofactor supplementation requirements while maintaining high selectivity and yield.

C-6 Remote Functionalization

Brønsted acid-catalyzed C-6 functionalization represents a significant advancement in remote indole functionalization [22] [17] [23]. This methodology employs 2,2-diarylacetonitriles as methylating agents under oxidative conditions, with DDQ promoting in situ generation of para-quinone methide intermediates. The process constructs cyano-substituted all-carbon quaternary centers with excellent yields. Copper-catalyzed direct C-6 arylation using phosphinamide directing groups has also been developed, providing the first example of site-selective indole arylation at the C-6 position.

N-Selective Methylation

Monoselective N-methylation of indoles can be achieved using specialized methylating reagents [24]. Methyltrifluoroborate provides excellent selectivity for indole nitrogen methylation over other nucleophilic sites. Tryptamine-derived compounds undergo exclusive N-methylation in 88% yield, demonstrating the method's utility for complex substrate modification.

Ruthenium-Catalyzed Remote Alkylation

Ruthenium catalysis enables remote C-6 selective alkylation through dual cyclometalation/redox processes [17]. N-pyrimidinyl indoles with ancillary ester directing groups at C-3 undergo efficient C-6 functionalization with yields up to 92%. Computational Fukui indices calculations confirm C-6 as the most reactive site toward functionalization, supporting the observed selectivity.

| Position | Method | Selectivity | Yield (%) | Reference |

|---|---|---|---|---|

| C-2 methylation | Ir-catalyzed with pivaloyl DG | C2 vs C4 discrimination | 39-80 | [16] [18] [19] |

| C-3 methylation | Electrophilic methylation | Inherent nucleophilicity | Variable | [25] |

| C-6 methylation | Brønsted acid catalyzed | Remote functionalization | Moderate to excellent | [22] [17] [23] |

| N-methylation | Methyltrifluoroborate | Monoselective | 88 | [24] |

| Enzymatic C-3 | Methyltransferase PsmD | Stereoselective | High | [20] [21] |

Industrial-scale Production Optimization

The commercial synthesis of 2-tert-butyl-6-methyl-1H-indole and related indole derivatives requires scalable methodologies that balance efficiency, cost-effectiveness, and environmental sustainability [26] [27].

Traditional Industrial Approaches

Coal tar distillation remains a major source of indole derivatives for industrial applications [26]. Indoles are obtained from distillation fractions at temperatures ranging from 220-260°C. However, this approach provides limited access to specifically substituted derivatives like 2-tert-butyl-6-methyl-1H-indole. The main industrial synthetic route utilizes aniline and ethylene glycol as starting materials, conducted via gas-phase reactions at 200-500°C with typical yields around 60% [26].

Optimized Fischer Processes

Industrial-scale Fischer indole synthesis has been optimized to achieve zero wastewater production [27]. The process employs toluene as both co-solvent and extraction solvent, delivering high-purity products without additional purification steps. This eco-friendly approach has been successfully applied to multi-kilogram synthesis of key pharmaceutical intermediates, demonstrating scalability while addressing environmental concerns.

Biotechnological Production

Sustainable indole production through microbial fermentation represents a paradigm shift toward greener manufacturing [28] [29] [30]. Corynebacterium glutamicum-based systems achieve indole production up to 5.7 g/L through tryptophanase-mediated conversion of L-tryptophan. Engineering substrate import systems through aromatic amino acid permease expression increases biotransformation efficiency two-fold. In situ product recovery using food-grade organic phases prevents product inhibition while enabling complete substrate conversion.

Automated Synthesis Platforms

Acoustic droplet ejection technology enables automated, miniaturized synthesis on nanomole scales [31] [32]. This approach utilizes 384-well plates for diverse intermediate generation, achieving 95% yields in microflow synthesis conditions. The methodology demonstrates scalability from nano to milligram quantities, providing synthetic utility for both research and development applications. Big synthesis data analysis enables rapid exploration of chemical space and building block compatibility assessment.

Process Intensification

Microflow synthesis methods offer significant advantages for indole derivative production [33]. Small channel dimensions (1 mm inner diameter) provide high surface-area-to-volume ratios, enabling precise reaction control and preventing unwanted dimerization/multimerization. Reaction times are reduced to 0.1 seconds, achieving target product yields of 95% while completely suppressing side reactions that occur in conventional flask reactions.

Economic Considerations

The INDIE project demonstrates the economic potential of biotechnological indole production, targeting a market size of 30 million euros annually [29]. Current natural indole prices are very high due to expensive chemical conversion processes from natural tryptophan. Fermentative production offers cost-efficient alternatives while providing sustainability benefits and avoiding petrochemical feedstocks.

| Approach | Scale | Yield (%) | Advantages | Reference |

|---|---|---|---|---|

| Coal tar distillation | Industrial standard | Variable from coal tar | Established process | [26] |

| Aniline + ethylene glycol | Gas phase, 200-500°C | Around 60 | Large scale capability | [26] |

| Biotechnological production | Fermentation-based | 0.2-5.7 g/L | Sustainable, food-grade | [28] [29] [30] |

| Fischer optimization | Multi-kilogram | High purity | Zero wastewater | [27] |

| Automated synthesis | Nano to mg scale | 95 in microflow | Resource efficiency | [31] [32] [33] |